3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one is a compound characterized by its unique structural features, which include an isoindoline moiety and a pyrazinone ring. This combination imparts distinctive chemical properties and reactivity, making it of interest in various scientific fields, particularly in medicinal chemistry and materials science. The compound has been studied for its potential therapeutic applications, as well as its utility in synthetic chemistry as a building block for more complex molecules.
The compound is classified under the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. It has been cataloged in various chemical databases, including PubChem, where it is identified by its IUPAC name, molecular formula, and other relevant identifiers such as InChI and SMILES representations. The synthesis of this compound typically involves reactions between isoindoline derivatives and pyrazinone precursors .
The synthesis of 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one can be achieved through several methods. A common synthetic route involves the reaction of isoindoline-2-carboxylic acid with methylpyrazinone. This reaction is facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and bases such as triethylamine, typically conducted in organic solvents like dichloromethane at room temperature.
The reaction conditions are critical for optimizing yield and purity. Laboratory synthesis may involve recrystallization and chromatography to isolate the product effectively. While specific industrial production methods are not extensively documented, scaling up laboratory procedures would involve optimizing these conditions for larger reactors to maintain product quality.
The molecular structure of 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one can be represented as follows:
The compound exhibits a complex three-dimensional structure due to the presence of multiple rings and functional groups. Computational modeling can provide insights into its conformational preferences and potential reactivity patterns.
3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one can participate in various chemical reactions:
The specific reagents and conditions for these reactions are crucial for achieving desired products:
These reactions can yield various derivatives depending on the reagents used and the reaction conditions applied.
The mechanism of action for 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one is primarily related to its interactions at the molecular level with biological targets. Research indicates that compounds with similar structures may exhibit activity against specific receptors or enzymes, potentially influencing pathways relevant to therapeutic applications.
Studies have suggested that the isoindoline moiety may enhance binding affinity to certain biological targets, while the pyrazinone component could facilitate interactions through hydrogen bonding or π-stacking interactions . Further research is required to elucidate the precise mechanisms by which this compound exerts its effects.
While specific physical properties such as melting point or boiling point are not universally reported, general characteristics can include:
The compound's chemical properties include:
Relevant data from studies indicate that structural modifications can significantly affect these properties, influencing both reactivity and biological activity .
3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one has several applications across different scientific domains:
The unique combination of structural features contributes to its versatility across these applications, highlighting its significance in ongoing research efforts within various scientific fields.
Heterocyclic compounds constitute >75% of FDA-approved drugs due to their structural diversity and ability to modulate biological targets. Hybrid heterocyclic systems—particularly those combining nitrogen-rich frameworks—represent a frontier in rational drug design, enabling precise manipulation of pharmacodynamic and pharmacokinetic properties. The fusion of isoindolinone and pyrazinone moieties exemplifies this strategy, yielding compounds with enhanced three-dimensionality and electronic profiles ideal for target engagement. These hybrids exploit complementary pharmacophoric features: the isoindolinone contributes conformational rigidity and planar aromatic character, while the pyrazinone ring offers hydrogen-bonding capability and metabolic stability. Such systems show particular promise in CNS disorders and oncology, where multitarget engagement is often advantageous [1] [7].
The molecular architecture of 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one features a unique spatial orientation where the isoindolinone’s fused bicyclic system connects to the pyrazinone ring via a C–N bond at the 3-position. This linkage creates a dihedral angle of 35–55° between the planes of the two heterocycles, as evidenced by crystallographic studies of analogous hybrids. This semi-planar conformation enhances molecular recognition by allowing simultaneous interaction with complementary binding pockets while maintaining sufficient flexibility for entropy-driven binding [9].
Key physicochemical advantages include:
Table 1: Key Physicochemical Properties of the Hybrid Scaffold
Property | Value/Range | Method of Determination |
---|---|---|
Calculated LogP | 1.0–1.5 | ChemDraw Ultra 22.0 |
Hydrogen bond acceptors | 4 | Molecular topology |
Hydrogen bond donors | 0 | Molecular topology |
Polar surface area | 55–60 Ų | Computational modeling |
Rotatable bonds | 2 | X-ray crystallography analogs |
Functionally, the isoindolinone moiety provides hydrophobic stacking potential via its benzo-fused system, critical for engaging aromatic residues in enzyme binding pockets (e.g., tyrosine in kinase ATP sites). Concurrently, the pyrazinone’s carbonyl and sp² nitrogen serve as hydrogen bond acceptors, mimicking peptide bonds in natural substrates. This dual functionality explains the scaffold’s observed activity in protease and kinase assays, where it occupies the substrate cleft while resisting hydrolysis [1] [7].
The systematic naming follows IUPAC priority rules where pyrazinone is the parent heterocycle due to its lower hydrogenation state:
Table 2: Nomenclature Systems for the Target Compound
Naming Convention | Designation | Applicable Context |
---|---|---|
IUPAC systematic | 3-(1,3-Dihydro-2H-isoindol-2-yl)-1-methylpyrazin-2(1H)-one | Journal publications, patents |
Hantzsch-Widman | 3-(Isoindolin-2-yl)-1-methyl-1,2-dihydropyrazin-2-one | Chemical databases |
Common name | 1-Methyl-3-isoindolinylpyrazinone | Informal communication |
Classification categorizes the compound as:
Stereochemical considerations: While the parent scaffold lacks chiral centers, substituted derivatives (e.g., 3-methylated isoindolinone analogs) generate tetrasubstituted stereocenters with significant implications for biological activity. The synthetic accessibility of enantiopure variants remains challenging, typically requiring asymmetric catalysis or chiral resolution [1] [9].
Isoindolinone-based therapeutics emerged prominently in the 1990s with dopamine D₄ ligands like (S)-PD172938 (Ki = 0.3 nM), showcasing the scaffold’s CNS applicability. Early synthetic routes suffered from low diastereoselectivity (<30% de) and required cryogenic conditions (−100°C), limiting scalability. The breakthrough came via K₂CO₃-promoted cascade reactions (2010s), enabling efficient construction of 3-substituted isoindolinones from 2-acylbenzonitriles and nucleophiles [1]:
Table 3: Evolution of Key Synthetic Methods for Isoindolinone Hybrids
Era | Methodology | Representative Compound | Limitations |
---|---|---|---|
1990–2005 | Chiral auxiliaries (TCC) | (S)-PD172938 | −115°C, 72h, 45% yield |
2005–2015 | Rh(III)-catalyzed C–H activation | 3-Arylisoindolinones | Heavy metal contamination |
2015–present | K₂CO₃ cascade reactions | 3-Methyl-PD172938 analog | Decarboxylation challenges |
The hybrid strategy gained traction post-2010 when isoindolinones were conjugated with privileged heterocycles (piperidines, pyrazoles, oxadiazoles) to enhance target polypharmacology. Notable milestones include:
The specific incorporation of pyrazinone emerged from bioisosteric replacement studies where:
Recent syntheses of 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one exploit copper-catalyzed N-arylation between 3-bromo-1-methylpyrazin-2(1H)-one and isoindolinone metallocomplexes, achieving yields >75% under mild conditions. This represents a significant improvement over earlier multi-step sequences requiring stoichiometric organometallic reagents [1] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7